![molecular formula C16H15N3O3S B2992387 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide CAS No. 361167-67-1](/img/structure/B2992387.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
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Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, also known as PTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a thiazole-based compound with potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Scientific Research Applications
Anticonvulsant and Antinociceptive Agent
Compounds derived from this chemical structure have been studied for their potential as anticonvulsant and antinociceptive agents . This application is significant in the development of new treatments for neurological disorders such as epilepsy and for pain management .
Chromatography and Mass Spectrometry
The compound’s derivatives are used in chromatography and mass spectrometry . These techniques are essential for analyzing complex mixtures and identifying substances within a sample in various scientific fields, including biochemistry and pharmacology .
Antibody-Drug Conjugation (ADC)
This compound is also utilized as a linker with aldehyde functionality for antibody-drug conjugation (ADC) . ADCs are a class of targeted therapy drugs that combine monoclonal antibodies with biologically active drugs .
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-2-4-11(5-3-10)12-9-23-16(17-12)18-13(20)8-19-14(21)6-7-15(19)22/h2-5,9H,6-8H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAUYTAHWIMOQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330262 |
Source
|
Record name | 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816810 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
CAS RN |
361167-67-1 |
Source
|
Record name | 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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